molecular formula C12H13NO2 B8640282 5,6,7,8-tetrahydro-5-oxo-1-(2-propenyl)-2(1H)-quinolinone

5,6,7,8-tetrahydro-5-oxo-1-(2-propenyl)-2(1H)-quinolinone

Cat. No. B8640282
M. Wt: 203.24 g/mol
InChI Key: ISHPVKDXDAAACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-tetrahydro-5-oxo-1-(2-propenyl)-2(1H)-quinolinone is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-prop-2-enyl-7,8-dihydro-6H-quinoline-2,5-dione

InChI

InChI=1S/C12H13NO2/c1-2-8-13-10-4-3-5-11(14)9(10)6-7-12(13)15/h2,6-7H,1,3-5,8H2

InChI Key

ISHPVKDXDAAACO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=CC1=O)C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone (20.0 g), lithium hydride (1.57 g), and dimethylformamide (800 ml) was stirred for 3 hrs at 25° C., under nitrogen. 3-Bromopropene (15.5 g) was added and the mixture was stirred for an additional eighteen hrs. The reaction mixture was concentrated and the residue was partitioned between ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated. The residue was triturated with petroleum ether to afford 15.7 g (63%) of 5,6,7,8-tetrahydro-5-oxo-1-(2-propenyl)-2(1H)-quinolinone.
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800 mL
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15.5 g
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